
2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of water as a solvent, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for quinazolinones often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalyst and reaction conditions can be optimized to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions can introduce different substituents on the quinazolinone ring, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups .
科学研究应用
2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Quinazolinone derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share a similar core structure but differ in the degree of saturation and functional groups.
4(3H)-Quinazolinones: These compounds have a similar quinazolinone ring but may have different substituents at various positions.
Uniqueness
2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and hydroxyethyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
2-[[ethyl(2-hydroxyethyl)amino]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H17N3O2/c1-2-16(7-8-17)9-12-14-11-6-4-3-5-10(11)13(18)15-12/h3-6,17H,2,7-9H2,1H3,(H,14,15,18) |
InChI 键 |
XMTDIEASUKYEPU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCO)CC1=NC2=CC=CC=C2C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





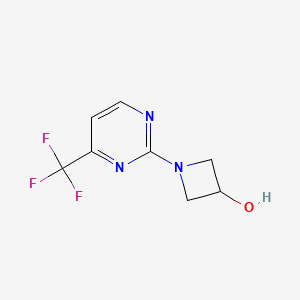
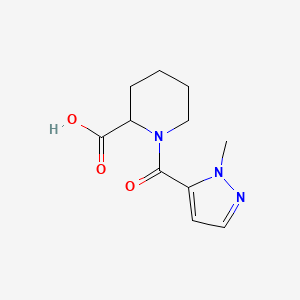
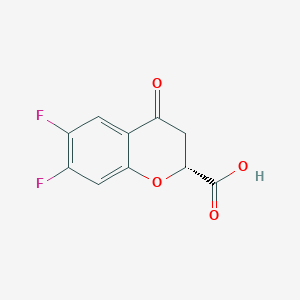
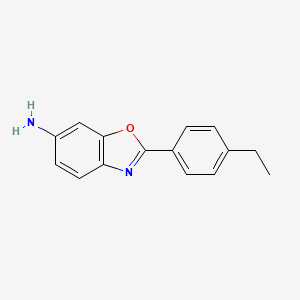
![dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14905778.png)
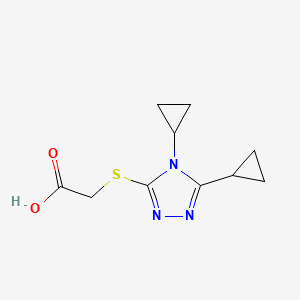
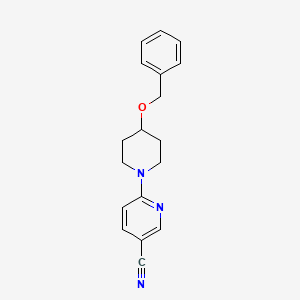

![(E)-N-(2-(2-((2-Ethoxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B14905805.png)
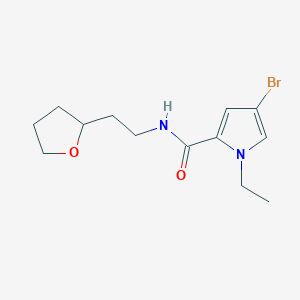
![N'-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide](/img/structure/B14905819.png)
